

(R)-1-Boc-4-(aminocarboxymethyl)piperidine CAS number

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Compound of Interest

Compound Name: (R)-1-Boc-4-(aminocarboxymethyl)piperidine

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An In-depth Technical Guide to **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** CAS Number: 177702-21-5

Abstract

This technical guide provides a comprehensive overview of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine**, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a constrained amino acid analogue, this building block offers unique structural properties for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics. This document details its physicochemical properties, outlines a representative synthetic pathway, discusses its critical applications in drug discovery, provides standardized analytical and quality control procedures, and summarizes essential safety and handling protocols. The information is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of advanced therapeutic agents.

Introduction to Chiral Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural alkaloids.^[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. When chirality is introduced, as in **(R)-1-Boc-4-(aminocarboxymethyl)piperidine**, the resulting stereoisomer can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties.

(R)-1-Boc-4-(aminocarboxymethyl)piperidine is a non-natural, conformationally restricted amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility in organic solvents, making it highly compatible with standard synthetic methodologies, particularly solid-phase peptide synthesis (SPPS).^{[2][3][4]} The incorporation of this building block into peptide sequences or small molecules can enforce specific secondary structures (e.g., turns or helices), improve metabolic stability by masking protease cleavage sites, and enhance bioavailability.^[3]

Physicochemical Properties

The fundamental properties of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** are summarized below. These data are essential for planning synthetic reactions, purification, and analytical characterization.

Property	Value	Source
CAS Number	177702-21-5	[5]
Molecular Formula	C12H22N2O4	[5]
Molecular Weight	258.31 g/mol	[5] [6]
Appearance	White to off-white solid (typical)	[2]
Purity	≥97% (typical commercial grade)	[5]
Synonyms	(R)-2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid	[6]

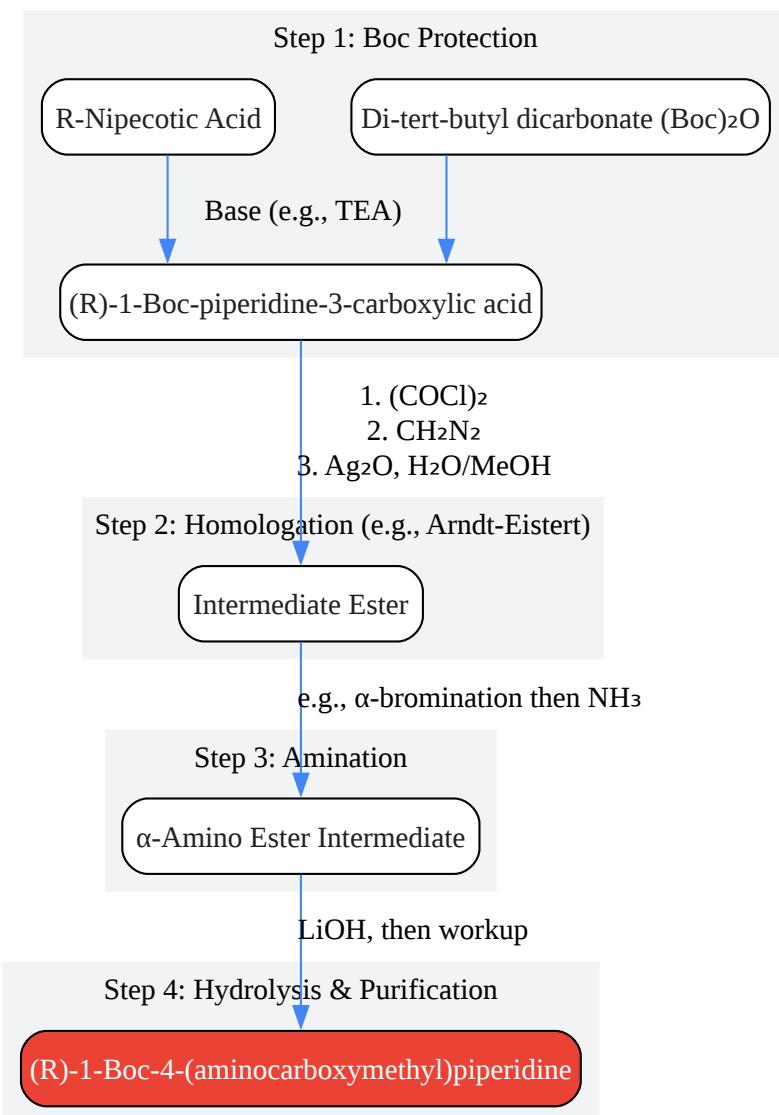
Synthesis and Manufacturing Overview

The synthesis of chiral piperidine derivatives like **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** requires a stereocontrolled approach. A common strategy involves the functionalization of a pre-existing chiral starting material or the resolution of a racemic intermediate. The following represents a generalized, plausible synthetic workflow.

Representative Synthetic Protocol

- **Boc Protection:** Commercially available (R)-nipecotic acid is protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc_2O) in the presence of a base like triethylamine or sodium hydroxide to yield (R)-1-Boc-piperidine-3-carboxylic acid.
- **Homologation:** The carboxylic acid is then subjected to a chain extension reaction, such as the Arndt-Eistert homologation. This involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a Wolff rearrangement to yield the corresponding homologous ester.
- **Introduction of Amino Group:** The α -position of the newly formed ester is then functionalized with an amino group. This can be achieved through various methods, such as α -bromination followed by nucleophilic substitution with an ammonia equivalent or azide, followed by reduction.
- **Hydrolysis and Purification:** Finally, the ester is hydrolyzed under basic conditions (e.g., using LiOH) to yield the target carboxylic acid. The final product is then purified using techniques such as recrystallization or column chromatography to achieve high purity.

Synthesis Workflow Diagram

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Caption: Representative synthesis workflow.

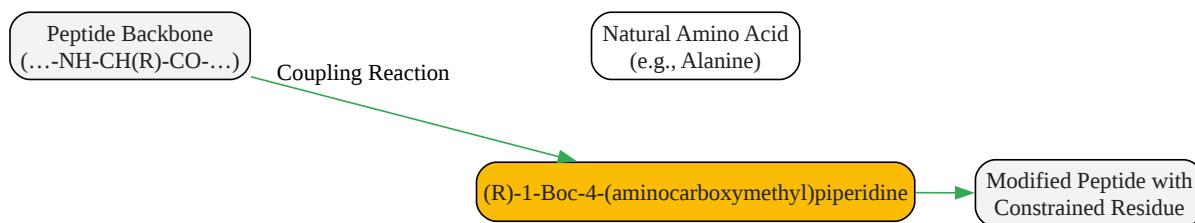
Applications in Drug Discovery and Peptide Synthesis

The primary utility of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** lies in its function as a specialized building block for creating structurally complex and biologically active molecules.

- Peptide Synthesis: It is used as a non-natural amino acid in both solid-phase and solution-phase peptide synthesis.[2][3] The Boc group is compatible with standard Fmoc-based peptide synthesis strategies, allowing for its selective incorporation. Its constrained piperidine ring can induce β -turn conformations, which are crucial for molecular recognition and biological activity.
- Peptidomimetics: By replacing natural amino acids with this compound, researchers can design peptidomimetics with enhanced resistance to enzymatic degradation, leading to longer *in vivo* half-lives.

- Small Molecule Synthesis: It serves as a versatile chiral intermediate in the multi-step synthesis of complex small molecule drugs. The dual functionality of the amino and carboxylic acid groups, combined with the stereochemistry of the piperidine scaffold, provides a rich platform for building molecular diversity. This is particularly valuable in developing agents for neuroscience research and other therapeutic areas.[3]

Conceptual Incorporation into a Peptide



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Caption: Incorporation as a non-natural amino acid.

Analytical and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of **(R)-1-Boc-4-(aminocarboxymethyl)piperidine** is paramount for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Key Analytical Techniques

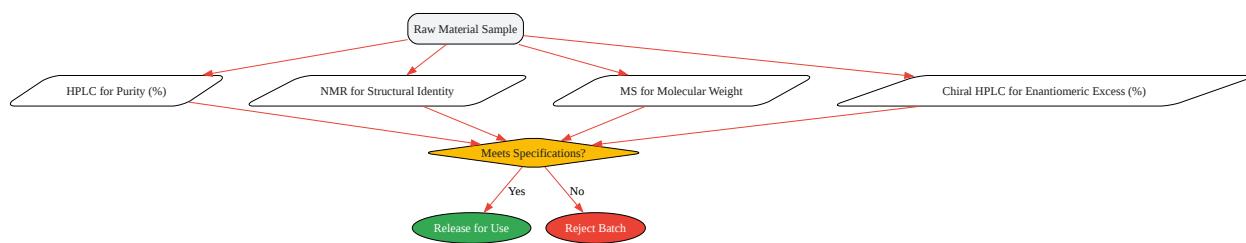
- High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining purity. A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an additive like formic acid or trifluoroacetic acid. Purity is reported as the area percentage of the main peak.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the molecule. The spectra provide detailed information about the arrangement of atoms and confirm the presence of the Boc group, the piperidine ring, and the aminocarboxymethyl side chain.
- Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) provide the exact mass, further validating the molecular formula.
- Chiral Chromatography: To confirm the enantiomeric purity (e.g., enantiomeric excess or 'ee'), a specialized chiral HPLC or GC method is required. This is critical to ensure that the (S)-enantiomer is not present above a specified limit.

Example HPLC Protocol for Purity Analysis

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.[\[7\]](#)

Quality Control Workflow



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Caption: Standard quality control workflow.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. The following guidelines are based on data from structurally related compounds.

- Hazard Identification: Based on analogues, this compound is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[\[6\]](#)
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[8\]\[9\]](#)

- Avoid formation of dust and aerosols. Avoid breathing dust.[10]
- After handling, wash hands thoroughly.[8]
- First Aid Measures:
 - If on skin: Wash off with soap and plenty of water.[10]
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8][10]
 - If inhaled: Move person into fresh air.[9]
 - If swallowed: Rinse mouth with water. Do not induce vomiting.[9]
 - In all cases of significant exposure, consult a physician.[10]
- Storage Conditions:
 - Store in a cool, dry place.[10]
 - Keep the container tightly closed in a dry and well-ventilated place.[8][10]
 - Recommended storage temperature is often between 2-8 °C to ensure long-term stability.[2][3]

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